2-(2-Bromophenyl)propanoic acid
Overview
Description
2-(2-Bromophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of propanoic acid where a bromine atom is substituted at the ortho position of the phenyl ring.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Bromophenyl)propanoic acid may also interact with various biological targets, potentially influencing a range of physiological processes.
Mode of Action
The exact mode of action of this compound remains to be elucidated. Given its structural features, including a bromophenyl group and a carboxylic acid moiety, it is plausible that this compound could interact with its targets through a variety of mechanisms. These could include hydrogen bonding and ionic interactions facilitated by the carboxylic acid group, as well as potential electronic interactions mediated by the bromine atom.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially impact multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and logp value , could provide some insights into its potential pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities associated with related compounds , it is plausible that this compound could exert diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(2-Bromophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, altering their conformation and function. Additionally, this compound can interact with biomolecules such as nucleic acids, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can form covalent bonds with biomolecules, leading to irreversible inhibition of enzyme activity. The compound’s bromine atom can also participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. For instance, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of intermediates and energy production. Additionally, this compound can affect the synthesis and degradation of other metabolites, thereby influencing cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters and binding proteins can influence its accumulation and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)propanoic acid typically involves the bromination of 2-phenylpropanoic acid. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the ortho position of the phenyl ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)propanoic acid undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding phenylpropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of various substituted phenylpropanoic acids.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-phenylpropanoic acid.
Scientific Research Applications
2-(2-Bromophenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
- 2-Bromophenylacetic acid
- 3-(2-Bromophenyl)propanoic acid
- 4-Bromophenylpropanoic acid
Comparison: 2-(2-Bromophenyl)propanoic acid is unique due to the ortho substitution of the bromine atom, which significantly influences its chemical reactivity and physical properties. Compared to its meta and para isomers, the ortho-substituted compound exhibits distinct steric and electronic effects, making it a valuable intermediate in specific synthetic pathways .
Properties
IUPAC Name |
2-(2-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZQYHDLSHWBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566298 | |
Record name | 2-(2-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153184-13-5 | |
Record name | 2-(2-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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